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For Researchers, Scientists, and Drug Development Professionals

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical mediator of

inflammatory signaling downstream of the NOD1 and NOD2 pattern recognition receptors.[1][2]

[3] Its role in various inflammatory and autoimmune diseases has made it an attractive target

for therapeutic intervention. However, the development of specific RIPK2 inhibitors requires a

thorough understanding of their off-target effects to minimize potential toxicity and ensure on-

target efficacy. While a detailed, publicly available off-target kinase profile for RIPK2-IN-2 is not

readily accessible, this guide provides a comparative analysis of several well-characterized

RIPK2 inhibitors, offering insights into their selectivity and potential off-target liabilities. This

comparison is essential for researchers selecting appropriate tool compounds for preclinical

studies and for those involved in the development of novel RIPK2-targeted therapies.

Comparative Analysis of RIPK2 Inhibitor Selectivity
The following table summarizes the on-target potency and off-target profiles of several known

RIPK2 inhibitors. The data is compiled from various kinase profiling studies and highlights the

diverse selectivity profiles of these compounds.
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Inhibitor RIPK2 Potency (IC50/Kd)
Key Off-Targets and
Selectivity Profile

WEHI-345 IC50: 130 nM, Kd: 46 nM[4][5]

Highly selective for RIPK2.

Shows negligible activity

against RIPK1, RIPK4, and

RIPK5 (Kd > 10,000 nM) and a

panel of 95 other kinases

when tested at 1 µM.[5]

GSK583 IC50: 5 nM[4]

Generally selective across a

panel of 300 kinases at 1 µM.

[6] However, it exhibits off-

target activity against the

hERG ion channel (IC50 =

7.45 µM) and RIPK3 (IC50 =

16 nM), which has limited its

clinical development.[7][8][9]

Regorafenib
IC50 for RIPK2 not specified,

but known to inhibit.

A multi-kinase inhibitor

targeting VEGFR1-3, TIE2,

PDGFR-β, FGFR1, KIT, RET,

RAF1, and BRAF.[10][11][12]

[13][14] Its broad-spectrum

activity makes it a non-

selective probe for RIPK2.

Ponatinib
IC50 for RIPK2 not specified,

but known to inhibit.

A multi-kinase inhibitor with

high affinity for at least 40

kinases, including VEGFR,

PDGFR, FGFR, Src, KIT, and

RET, with IC50 values in the

low nanomolar range.[15][16]
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OD38 IC50: 14.1 nM[17]

Reported to have a more

favorable off-target profile

compared to its analog OD36,

with its inhibitory effect being

less influenced by

concentration changes.[6][17]

Signaling Pathway of RIPK2
RIPK2 is a central kinase in the NOD-like receptor signaling pathway. Upon activation by

bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its autophosphorylation

and subsequent activation of downstream signaling cascades, primarily the NF-κB and MAPK

pathways. This results in the production of pro-inflammatory cytokines.
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Caption: The NOD-RIPK2 signaling cascade leading to pro-inflammatory gene expression.
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Experimental Protocols for Kinase Profiling
Assessing the off-target profile of a kinase inhibitor is crucial for its development as a selective

therapeutic agent. Two widely used platforms for this purpose are KINOMEscan and KiNativ.

KINOMEscan (DiscoverX/Eurofins Discovery)
This method is an in vitro competition binding assay that quantitatively measures the

interaction of a test compound with a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to

the solid support is quantified using qPCR of the DNA tag. A reduction in the amount of bound

kinase in the presence of the test compound indicates binding.

Methodology:

Assay Components: The three main components are a DNA-tagged kinase, an immobilized

ligand, and the test compound.

Competition Assay: The test compound is incubated with the DNA-tagged kinase and the

immobilized ligand. If the compound binds to the kinase's active site, it will prevent the

kinase from binding to the immobilized ligand.

Quantification: The amount of kinase bound to the solid support is measured by quantitative

PCR (qPCR) of the DNA tag.

Data Analysis: The results are typically reported as the percentage of the control (%Ctrl),

where a lower percentage indicates stronger binding of the test compound. Dissociation

constants (Kd) can be determined by running the assay with a range of compound

concentrations.

KiNativ (ActivX Biosciences)
This is an activity-based protein profiling (ABPP) platform that assesses inhibitor binding to

kinases in their native cellular environment (cell or tissue lysates).
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Principle: This method utilizes biotinylated acyl phosphates of ATP or ADP that covalently label

a conserved lysine residue in the ATP-binding pocket of active kinases. The extent of labeling

is quantified by mass spectrometry. A kinase inhibitor will compete with the probe for binding to

the active site, resulting in reduced labeling.

Methodology:

Lysate Preparation: Cells or tissues are lysed to release the native kinases.

Inhibitor Treatment: The lysate is incubated with the test inhibitor at various concentrations.

Probe Labeling: A biotinylated ATP/ADP acyl phosphate probe is added to the lysate. The

probe covalently attaches to the active site of kinases that are not occupied by the inhibitor.

Enrichment and Digestion: The labeled proteins are enriched using streptavidin beads and

then digested, typically with trypsin, to generate peptides.

Mass Spectrometry: The biotinylated peptides are analyzed by liquid chromatography-

tandem mass spectrometry (LC-MS/MS) to identify the kinases and quantify the extent of

probe labeling.

Data Analysis: The potency of the inhibitor for each kinase is determined by measuring the

reduction in probe labeling as a function of inhibitor concentration, allowing for the

calculation of IC50 values.
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Generalized Kinase Profiling Workflow
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Caption: Overview of in vitro and in situ kinase inhibitor profiling methodologies.

Conclusion
The selection of a RIPK2 inhibitor for research or therapeutic development requires careful

consideration of its off-target kinase profile. While highly selective inhibitors like WEHI-345 are

valuable as research tools, others, such as GSK583, highlight the challenges of achieving
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selectivity while avoiding liabilities like hERG inhibition. Broad-spectrum inhibitors like

regorafenib and ponatinib, although potent against RIPK2, have extensive off-target effects that

must be considered in the context of their polypharmacology. A comprehensive assessment of

an inhibitor's selectivity using established platforms like KINOMEscan or KiNativ is a critical

step in advancing our understanding of RIPK2 biology and in the development of safe and

effective RIPK2-targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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